N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-20(18-6-3-11-25-18)19-10-8-16(26-19)13-21-27(23,24)17-9-7-14-4-1-2-5-15(14)12-17/h3,6-12,20-22H,1-2,4-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHJORZBTBDRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1798459-10-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Furan and Thiophene Rings : These heterocyclic compounds are known for their biological activity.
- Tetrahydronaphthalene Core : This moiety contributes to the compound's lipophilicity and potential interaction with biological targets.
- Sulfonamide Group : Known for its role in various pharmacological activities, including antibacterial effects.
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1798459-10-5 |
Anticancer Properties
Compounds with similar structural features have shown significant anticancer activity. Research indicates that sulfonamide derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For instance, preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving:
- Inhibition of tubulin polymerization , which is crucial for cell division.
- Induction of apoptosis via mitochondrial pathways.
Anti-inflammatory Effects
The presence of the furan and thiophene moieties may contribute to anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory processes.
Antimicrobial Activity
The sulfonamide group is historically associated with antimicrobial activity. The compound may exhibit broad-spectrum antibacterial effects by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with various receptors, influencing signaling cascades related to inflammation and cancer progression.
Case Studies
-
Anticancer Activity Study :
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. -
Anti-inflammatory Assessment :
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent. -
Antimicrobial Testing :
The compound was tested against several strains of bacteria including E. coli and Staphylococcus aureus. It showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Structural Analogs and Their Properties
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Molecular Formula : C₂₃H₂₁N₃O₂S₂
- Molecular Weight : 435.56 g/mol
- Key Features: Replaces the thiophene-furan group with a thiazolo-pyridine moiety. This heterocyclic substitution introduces additional nitrogen atoms, likely altering electronic properties and hydrogen-bonding capacity compared to the target compound.
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide
- Molecular Formula: C₁₀H₁₅NO₃S₂
- Molecular Weight : 261.36 g/mol
- Key Features: A simpler sulfonamide with a tetrahydrofuran (THF) substituent.
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
- Molecular Formula: C₁₁H₁₃NO₃S
- Molecular Weight : 239.29 g/mol
- Key Features : Shares the tetrahydronaphthalene sulfonamide core but lacks the thiophene-furan substituent. The ketone group at position 5 may influence reactivity and metabolic stability .
Key Differences :
- Simpler analogs like 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide () skip the tetrahydronaphthalene synthesis, reducing steps.
Physicochemical and Pharmacological Properties
*LogP estimated via fragment-based methods due to lack of experimental data.
Key Observations :
- The thiazolo-pyridine analog () has explicit antimicrobial activity, while the target compound’s bioactivity remains inferred from structural parallels .
Computational and Crystallographic Insights
- Docking Studies : Compounds with naphthalene sulfonamide cores (e.g., ) often target enzymes like carbonic anhydrase, but specific interactions for the target compound require further study.
Q & A
Q. What are the critical reaction conditions for synthesizing this sulfonamide derivative, and how do they influence yield optimization?
The synthesis involves multi-step reactions under controlled conditions. Key factors include:
- Solvents : Polar aprotic solvents (THF, DCM) stabilize intermediates and prevent side reactions .
- Catalysts/Reagents : Pyridinium p-toluenesulfonate (PPTS) facilitates hydroxyl protection, while LAH enables selective reduction .
- Temperature : Ice baths (0–5°C) control exothermic steps, and reflux conditions drive equilibria .
- Purification : Column chromatography and TLC monitoring ensure intermediate isolation .
Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst/Reagent | Temperature | Purpose |
|---|---|---|---|---|
| 1 | DCM | 3,4-DHP, PPTS | 0–5°C | Hydroxyl protection |
| 2 | THF | LAH | Reflux | Reduction |
| 3 | EtOH | NaHCO₃ | RT | Neutralization |
Q. Which spectroscopic methods confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assign proton environments (e.g., furan C-H at δ 6.2–7.4 ppm) and carbon frameworks .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 487.12) and fragmentation patterns .
- X-ray crystallography : SHELX refines crystal structures to confirm stereochemistry .
- HPLC-UV : Purity assessment (≥95%) at λ = 254 nm .
Q. How can researchers mitigate by-product formation during thiophene-furan coupling?
- Use fresh coupling agents (EDC/HOBt) for efficient amide bond formation .
- Add BHT (butylated hydroxytoluene) to suppress radical polymerization .
- Employ sequential protection (THP ethers) to isolate reactive sites .
Advanced Research Questions
Q. How can DFT predict the electronic properties of the sulfonamide group?
- B3LYP/6-31G *: Models electron density, identifying nucleophilic (furan O) and electrophilic (sulfonamide S) sites .
- Colle-Salvetti formula : Estimates correlation energies for solvation effects on reactivity .
- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ΔE = 4.2 eV) relevant to bioactivity .
Q. What approaches analyze solvent effects on conformational stability?
- PCM simulations : Predict dielectric constant (ε) impacts on conformation (e.g., DMSO vs. chloroform) .
- Variable solvent NMR : Detects hydrogen-bonding changes (e.g., NH proton shifts in DMSO-d₆ vs. CDCl₃) .
- MD simulations (AMBER) : Assess stability in aqueous/lipid environments over 100 ns trajectories .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
